molecular formula O12Rh2S3 B078381 Rhodium(III) sulfate CAS No. 10489-46-0

Rhodium(III) sulfate

Cat. No. B078381
CAS RN: 10489-46-0
M. Wt: 494 g/mol
InChI Key: YWFDDXXMOPZFFM-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium(III) sulfate is an anhydrous metal sulfate that is formed by oxidizing rhodium with concentrated sulfuric acid. It is a red crystal that forms a hydrated solution at high temperatures . It is majorly used in the production of high-performance coatings by electroplating technique .


Synthesis Analysis

The first attempts to produce Rhodium(III) sulfate were in 1929 with the reaction of Rhodium(III) hydroxide and sulfuric acid . In 2016, a much more efficient production method was reported. This method used rhodium metal and sulfuric acid to make Rhodium(III) sulfate. The two compounds were heated together at 400°C to make the anhydrous compound .


Molecular Structure Analysis

Rhodium(III) sulfate refers to inorganic compounds of the formula Rh2(SO4)3 . It is a red crystalline solid .


Chemical Reactions Analysis

Rhodium(III) sulfate solution is a chemical reagent that belongs to the group of catalysts. It is used as an oxidation catalyst for organic reactions and as a reducing agent in metal surface analysis . Rhodium(III) sulfate solution has been shown to be reactive with hydroxyl groups, carbonyl groups, and nitro-containing compounds .


Physical And Chemical Properties Analysis

Solid-state Rhodium(III) sulfates and their aqueous solutions were examined by IR and electronic absorption spectroscopy, thermogravimetry, X-ray powder diffraction analysis, and 103Rh and 17O NMR spectroscopy .

Scientific Research Applications

Recovery from Industrial Wastewaters

Rhodium(III) sulfate can be recovered from solutions and industrial wastewaters by a sulfate-reducing bacteria consortium . This process is significant for environmental protection and resource recovery.

Adsorption Process

Rhodium(III) sulfate can be removed from aqueous solutions using different design parameters in an adsorption process . The parameters include initial concentration of rhodium, absorbance material packing height, pH of rhodium feed inlet, treatment time, feed flow rate, and feed temperature .

Catalytic Cracking

Rhodium(III) sulfate can be used as a promoter in preparing type Y-zeolite catalyst . This catalyst shows higher conversion and better selectivity in the process of n-heptane catalytic cracking than the normally type Y-zeolite catalyst .

Rhodium Monitoring

Rhodium(III) sulfate can be preconcentrated using Flame Atomic Absorption Spectrometry (FAAS) for Rhodium monitoring . The optimum pH value and the sorption capacity have been found to be 8 and 6.9 mg/g, respectively .

Production of High-Performance Coatings

Rhodium(III) sulfate is majorly used in the production of high-performance coatings by the electroplating technique . This application is significant in various industries, including automotive and electronics.

Solar Cells and Fuel Cells

Metallic ions of Rhodium(III) sulfate can be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar cells and fuel cells .

Mechanism of Action

Target of Action

Rhodium(III) sulfate is an inorganic compound with the formula Rh2(SO4)3 . It is known to interact with various biological targets, including DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules . These interactions can lead to a broad range of therapeutic activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic effects .

Mode of Action

Rhodium(III) sulfate can form complexes with these targets, leading to changes in their function . For example, some rhodium complexes can intercalate into the structure of DNA, inhibiting its replication and leading to the death of cancer cells . Other complexes have been found to interact with RNA, protein kinases, and other biomolecules, disrupting their normal function .

Biochemical Pathways

The interaction of Rhodium(III) sulfate with these targets can affect various biochemical pathways. For instance, it has been reported that a rhodium(III) complex can activate the cGAS-STING pathway, a key mediator of innate immunity involved in cancer development and treatment . This activation can lead to the production of type-I interferon and various inflammatory factors, enhancing the body’s immune response .

Pharmacokinetics

Its solubility in water, ethanol, and a 3:1 ethanol/water mixture suggests that it may have good bioavailability .

Result of Action

The result of Rhodium(III) sulfate’s action can vary depending on the specific target and pathway involved. For example, its anticancer activity results from the inhibition of DNA replication in cancer cells . Its antibacterial, antifungal, antiviral, and antiparasitic activities are likely due to its disruption of essential biomolecular functions in these organisms .

Action Environment

The action of Rhodium(III) sulfate can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Additionally, its efficacy can be influenced by the presence of other substances, such as other metal ions or complexing agents .

Safety and Hazards

Rhodium(III) sulfate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer . It is advised to use personal protective equipment as required, do not breathe dust/fume/gas/mist/vapors/spray, and wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

The formation of Rhodium(III) sulfate complexes under moderately rigorous temperature conditions was studied by 103Rh and 17O NMR spectroscopy . The complexes [Rh2(μ-SO4)2(H2O)8]2+, [Rh2(*μ-SO4)(H2O)8]4+, and [Rh3(μ-SO4)3(μ-OH)(H2O)10]2+ were found to be the most stable species in aged solutions . This could open up new avenues for research and applications of Rhodium(III) sulfate.

properties

IUPAC Name

rhodium(3+);trisulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.2Rh/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFDDXXMOPZFFM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O12Rh2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890662
Record name Rhodium(III) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-yellow solid; [HSDB] Red or red-brown crystalline solid; Soluble in water; [Alfa Aesar MSDS]
Record name Rhodium sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17104
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Rhodium(III) sulfate

CAS RN

10489-46-0
Record name Sulfuric acid, rhodium(3+) salt (3:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010489460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid, rhodium(3+) salt (3:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rhodium(III) sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dirhodium trisulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The technique for preparing this rhodium sulfate complex is described by the flow chart of FIG. 3. Rhodium is refluxed in sulfuric acid as shown to produce a rhodium sulfate concentrate. The rhodium sulfate is then neutralized with a mild base, in this case, ammonium hydroxide, by the two procedures shown in the figure. The first, Process A, is the conventional hydrolysis in which the acid and base are simply combined, with both reagents typically at room temperature. The neutralization reaction is exothermic, and the solution characteristically heats to a temperature substantially above room temperature. In the process of the invention, Process B, the neutralization reaction is controlled by cooling the rhodium sulfate to a temperature below room temperature, e.g., below 20° C., and maintaining the reagent mixture at a temperature below 25° C. during the reaction. This can be achieved by actively cooling the reaction vessel. In practice, it was found that using a jacketed reaction vessel, and flowing cool or cold water, e.g. water at 10° C., through the vessel jacket, the temperature of the reagent mixture can be controlled to a temperature below 25° C. Without active cooling during the reaction, as described above, the reagent mixture heats to a temperature above 25° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rhodium(III) sulfate
Reactant of Route 2
Rhodium(III) sulfate
Reactant of Route 3
Rhodium(III) sulfate
Reactant of Route 4
Rhodium(III) sulfate
Reactant of Route 5
Rhodium(III) sulfate
Reactant of Route 6
Rhodium(III) sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.